molecular formula C9H9F3N2O3S B14810916 4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide

4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B14810916
M. Wt: 282.24 g/mol
InChI Key: IPBQUQYVHBPWMB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H9F3N2O3S and a molecular weight of 282.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridine ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylpyridine derivatives as intermediates . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives and sulfonamide-substituted pyridines . Examples include:

  • 4-(Trifluoromethyl)pyridine
  • 6-(Trifluoromethyl)pyridine
  • Pyridine-3-sulfonamide

Uniqueness

4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F3N2O3S

Molecular Weight

282.24 g/mol

IUPAC Name

4-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C9H9F3N2O3S/c10-9(11,12)8-3-6(17-5-1-2-5)7(4-14-8)18(13,15)16/h3-5H,1-2H2,(H2,13,15,16)

InChI Key

IPBQUQYVHBPWMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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